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Compound of Interest

Compound Name:
Methyl 4-chloro-5-formyl-2-

hydroxybenzoate

CAS No.: 2174001-19-3

Cat. No.: B2607434

Get Quote

Strategic Analysis & Retrosynthesis
The target molecule is a tetra-substituted benzene ring. The primary synthetic challenge is

introducing the formyl group (-CHO) specifically at the C5 position while avoiding the sterically

crowded C3 position (ortho to both -OH and -Cl).

Structural Logic & Regioselectivity
C1 (Ester): Electron-withdrawing (Meta-director). Deactivates the ring.

C2 (Hydroxyl): Strong electron-donating (Ortho/Para-director). Activates positions C3 and

C5.

C4 (Chloro): Weakly deactivating but Ortho/Para-directing. Directs to C3 and C5.

The Conflict: Both the -OH and -Cl groups direct electrophiles to C3 and C5. The Solution:

C3 Position: Sandwiched between the -OH and -Cl groups. Extremely sterically hindered.
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C5 Position: Flanked by -Cl and -H. Significantly more accessible.

Conclusion: Electrophilic aromatic substitution (EAS) will kinetically favor C5, provided the

electrophile is sufficiently reactive to overcome the deactivation from the ester and chlorine.

Retrosynthetic Disconnection
The most logical disconnection traces back to commercially available 4-chloro-2-

hydroxybenzoic acid (4-chlorosalicylic acid).

Target:
Methyl 4-chloro-5-formyl-

2-hydroxybenzoate

Intermediate:
Methyl 4-chloro-2-hydroxybenzoate

C5-Formylation
(Duff or Pd-Cat)Starting Material:

4-Chloro-2-hydroxybenzoic acid
(CAS: 5106-98-9)

Fischer Esterification
(MeOH/H2SO4)

Click to download full resolution via product page

Caption: Retrosynthetic breakdown showing the disconnection to commercially available 4-

chlorosalicylic acid.

Pathway A: The Scalable "Process" Route (Duff
Reaction)
This route utilizes the Duff Reaction modified with Trifluoroacetic Acid (TFA). While the classic

Duff reaction (acetic acid) targets the ortho position, the use of TFA favors the para position

(relative to the phenol) or the most sterically accessible activated position (C5).

Step 1: Fischer Esterification
Conversion of the acid to the methyl ester to protect the carboxylate and increase solubility.

Reagents: 4-Chloro-2-hydroxybenzoic acid, Methanol (anhydrous), Sulfuric Acid (H₂SO₄).

Mechanism: Acid-catalyzed nucleophilic acyl substitution.

Protocol:

Charge a 1L round-bottom flask with 4-chloro-2-hydroxybenzoic acid (50.0 g, 0.29 mol).
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Add Methanol (250 mL) and stir to suspend.

Slowly add conc. H₂SO₄ (15 mL) dropwise (Exothermic!).

Reflux the mixture at 65°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).

Cool to room temperature (RT). The product may crystallize.[1][2][3]

Concentrate methanol to ~50 mL under reduced pressure.

Pour residue into ice-water (500 mL) and extract with Ethyl Acetate (3 x 150 mL).

Wash organic layer with Sat.[4] NaHCO₃ (to remove unreacted acid) and Brine.

Dry over Na₂SO₄ and concentrate.

Yield: ~90-95% (White solid).

Step 2: Regioselective Formylation (Modified Duff)
The use of Hexamethylenetetramine (HMTA) in TFA introduces the formyl group at C5.

Reagents: Methyl 4-chloro-2-hydroxybenzoate, HMTA, Trifluoroacetic Acid (TFA).

Critical Parameter: Temperature control is vital to prevent polymerization of HMTA.

Protocol:

Dissolve Methyl 4-chloro-2-hydroxybenzoate (20.0 g, 107 mmol) in TFA (150 mL) under

Nitrogen.

Add Hexamethylenetetramine (HMTA) (30.0 g, 214 mmol, 2.0 eq) in portions at RT. Note:

Slight exotherm.

Heat the mixture to 70–80°C for 12 hours. The color will turn deep orange/red (formation of

the iminium species).

Hydrolysis: Cool to RT and pour the mixture into 4N HCl (200 mL).
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Stir vigorously at 60°C for 1 hour to hydrolyze the iminium intermediate to the aldehyde.

Cool and extract with Dichloromethane (DCM) (3 x 150 mL).

Wash combined organics with water (2x) and Brine.

Purification: The crude often contains traces of the C3-isomer. Recrystallize from Methanol

or purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

Yield: 55–65%.

Pathway B: The High-Precision "Pharma" Route
(Pd-Catalyzed)
For drug development where purity is paramount and isomeric mixtures are unacceptable, the

Iodination-Carbonylation sequence is superior. It guarantees C5 regioselectivity due to the

extreme steric bulk of the iodination reagent preventing C3 attack.

Step 1: Regioselective Iodination
Reagents: Methyl 4-chloro-2-hydroxybenzoate, N-Iodosuccinimide (NIS), TFA or MeCN.

Logic: NIS is a bulky electrophile. It cannot access C3 (between OH and Cl). It exclusively

iodinates C5.

Protocol:

Dissolve Methyl 4-chloro-2-hydroxybenzoate (10.0 g) in Acetonitrile (100 mL).

Add TFA (10 mL) (Catalyst).

Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.

Stir at RT for 4 hours.

Quench with Sat. Sodium Thiosulfate (removes iodine color).

Extract, dry, and concentrate.
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Product: Methyl 4-chloro-2-hydroxy-5-iodobenzoate. (Yield: >90%).

Step 2: Palladium-Catalyzed Formylation
Direct carbonylation using Syngas (CO/H₂) or a vinyl surrogate. We will use the

Vinylboronate/Oxidation method to avoid high-pressure CO gas handling in standard labs.

Reagents: Vinylboronic acid pinacol ester, PdCl₂(PPh₃)₂, Na₂CO₃, followed by Ozonolysis or

OsO₄/NaIO₄.

Alternative (Industrial): Pd(OAc)₂, Xantphos, CO gas (5 bar), Sodium Formate/Acetic

Anhydride (CO source).

Protocol (Vinyl Surrogate Method):

Coupling: Combine 5-iodo intermediate (5.0 g), Vinylboronic acid pinacol ester (1.2 eq),

Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3 eq) in Dioxane/Water (9:1). Heat to 90°C for 4 hours

(Suzuki Coupling).

Workup: Isolate the 5-vinyl derivative via extraction and short silica plug.

Oxidative Cleavage: Dissolve the vinyl intermediate in Acetone/Water (1:1). Add OsO₄ (2.5%

in tBuOH, 0.05 eq) and NaIO₄ (3 eq). Stir at RT for 2 hours.

Result: The vinyl group is cleaved cleanly to the aldehyde (-CHO).

Yield: ~75% (over 2 steps).

Analytical Validation (QC)
Verify the identity of the synthesized Methyl 4-chloro-5-formyl-2-hydroxybenzoate using the

following parameters.
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Parameter Expected Signal / Value Structural Assignment

¹H NMR (CDCl₃) δ 11.0–11.5 ppm (s, 1H)
Phenolic -OH (Chelated to

Ester)

δ 10.2–10.4 ppm (s, 1H) Aldehyde -CHO (C5)

δ 8.2–8.4 ppm (s, 1H)
Aromatic H (C6) - Deshielded

by Ester & CHO

δ 7.1–7.2 ppm (s, 1H)
Aromatic H (C3) - Shielded by

OH

δ 3.9–4.0 ppm (s, 3H) Methyl Ester (-OCH₃)

HRMS (ESI) [M+H]⁺ ≈ 215.01 Consistent with C₉H₈ClO₄

Appearance Pale yellow needles/powder -

Visualized Workflow
The following diagram illustrates the decision logic and chemical flow for both pathways.
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Route A: Duff Reaction (Scalable)

Route B: Pd-Catalyzed (High Purity)

Start: Methyl 4-chloro-
2-hydroxybenzoate

Reagent: HMTA / TFA
Temp: 75°C

Iodination:
NIS / MeCN

Intermediate:
Iminium Species

Hydrolysis:
4N HCl, 60°C

TARGET:
Methyl 4-chloro-5-formyl-

2-hydroxybenzoate

 60% Yield

Intermediate:
5-Iodo Derivative

Suzuki Coupling:
Vinylboronate / Pd-Cat

Oxidative Cleavage:
OsO4 / NaIO4

 75% Yield (High Purity)

Click to download full resolution via product page

Caption: Comparison of Duff Formylation (Route A) vs. Iodination/Oxidation (Route B)

pathways.

Safety & Handling
TFA (Trifluoroacetic Acid): Highly corrosive and volatile. Use only in a fume hood.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b2607434/docs?utm_src=pdf-body-img#technical-guide-synthesis-of-methyl-4-chloro-5-formyl-2-hydroxybenzoate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2607434?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


HMTA (Hexamethylenetetramine): Flammable solid. Decomposes to release ammonia and

formaldehyde.

OsO₄ (Osmium Tetroxide): Extremely toxic and volatile (sublimes). Causes blindness. Use

strictly in a well-ventilated hood with double-gloving; consider using immobilized catalysts

(Encat) to reduce risk.

Reaction Pressure: If using CO gas for carbonylation, ensure the autoclave is rated for the

pressure and equipped with a rupture disc.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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